molecular formula C39H72O3Si2 B602408 1,3-双-TBS-反式骨化三醇 CAS No. 140710-98-1

1,3-双-TBS-反式骨化三醇

货号: B602408
CAS 编号: 140710-98-1
分子量: 645.2 g/mol
InChI 键: HAYVDHBKYABBBI-BDMAXPRUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-bi-TBS-trans-Calcitriol is a derivative of vitamin D3 and an impurity of calcitriol . Calcitriol is a metabolite of vitamin D, and it increases the level of calcium in the blood .


Molecular Structure Analysis

The molecular formula of 1,3-bi-TBS-trans-Calcitriol is C39H74O3Si2 . The IUPAC name is (6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol .

科学研究应用

合成和化学性质

1,3-双-TBS-反式骨化三醇是骨化三醇的衍生物,一直是维生素 D 类似物合成和化学研究的重点。研究人员 Chochrek 等人 (2007) 开发了一种非对映选择性方法,以从 Hajos 二酮开始合成骨化三醇的关键反式氢化茚建筑块。该研究比较了二醇合成中选择性脱氧的各种方法,为有机化学和维生素 D 类似物合成领域做出了重大贡献 (Chochrek & Wicha, 2007)

生物学功能和机制

骨化三醇是维生素 D 的活性代谢物,以其在钙代谢和细胞分化中的作用而闻名。Fleet (2009) 讨论了骨化三醇刺激快速信号转导途径的能力,表明存在独特的膜维生素 D 受体 (VDR)。对骨化三醇非基因组作用的这种见解扩展了对维生素 D 生物学及其在生物医学研究中的潜在应用的理解 (Fleet, 2009)

Dai 等人 (2018) 研究了骨化三醇对高渗透压应激诱导的人角膜上皮细胞炎症的保护作用。他们发现骨化三醇可以抑制 ROS-NLRP3-IL-1β 信号通路,突出了其在减轻干眼相关角膜炎症中的潜力 (Dai 等人,2018)

临床和治疗应用

Paukovčeková 等人 (2020) 的研究表明,骨化三醇和全反式维甲酸 (ATRA) 的组合增强了对人骨肉瘤细胞系的抗增殖作用。该研究提供了对骨化三醇在癌症治疗联合治疗中的协同作用的见解 (Paukovčeková 等人,2020)

Swami 等人 (2013) 探讨了骨化三醇如何调节乳腺癌细胞中的雌激素受体表达,揭示了维生素 D 在癌症治疗中的潜力。他们的研究结果表明,骨化三醇抑制雌激素介导的信号传导可能有利于治疗雌激素受体阳性乳腺癌 (Swami 等人,2013)

作用机制

Target of Action

The primary target of 1,3-bi-TBS-trans-Calcitriol, a derivative of vitamin D3, is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that is ubiquitously expressed and plays a crucial role in the regulation of hundreds of human genes .

Mode of Action

1,3-bi-TBS-trans-Calcitriol interacts with VDR to induce genomic effects . This interaction involves the translocation of the compound across the cell membrane and cytoplasm to reach the nucleus of the cell, where it binds to VDR . In addition to these genomic effects, 1,3-bi-TBS-trans-Calcitriol can also elicit rapid responses via membrane-associated VDR .

Biochemical Pathways

The active form of vitamin D, calcitriol, is produced through several activating and catabolic pathways . The endogenous production of native vitamin D3 (cholecalciferol) from 7-dehydrocholesterol in the skin, and the dietary intake of vitamin D3 and vitamin D2 (ergocalciferol), are quickly conveyed to the liver where they are rendered more hydrophilic by the addition of a hydroxyl group in position 25 by a complex of 25-hydroxylases (mainly CYP2R1 and CYP27A1) to form 25(OH)D3 . The addition of a second OH group in position 1 by CYP27B1 (i.e., 1α-hydroxylase) in the kidney activates 25(OH)D3 to calcitriol .

Pharmacokinetics

It is known that the hydrophilic properties of vitamin d3 derivatives facilitate their intestinal absorption and manageability in the case of intoxication due to their shorter half-life .

Result of Action

1,3-bi-TBS-trans-Calcitriol has been shown to directly affect the activity of the mitochondrial large-conductance Ca2±regulated potassium channel (mitoBKCa) from the human astrocytoma (U-87 MG) cell line . The open probability of the mitoBKCa channel in high calcium conditions decreased after calcitriol treatment and the opposite effect was observed in low calcium conditions . Additionally, calcitriol influences the expression of genes encoding potassium channels .

Action Environment

It is known that the bioavailability of calcitriol is tightly regulated to restrict the biological actions of this hormone in target cells while maintaining calcium and phosphate homeostasis .

生化分析

Cellular Effects

The cellular effects of 1,3-bi-TBS-trans-Calcitriol are not well-documented. Calcitriol, the compound from which 1,3-bi-TBS-trans-Calcitriol is derived, has been shown to interact with the ubiquitously expressed nuclear vitamin D receptor (VDR) to induce genomic effects . It can also elicit rapid responses via membrane-associated VDR through mechanisms that are poorly understood .

Molecular Mechanism

The molecular mechanism of action of 1,3-bi-TBS-trans-Calcitriol is not well-understood. Calcitriol, the active form of vitamin D3, is known to bind to the vitamin D receptor (VDR), acting as a transcription factor . This interaction leads to various biological effects, including the regulation of calcium and phosphate homeostasis .

Temporal Effects in Laboratory Settings

The temporal effects of 1,3-bi-TBS-trans-Calcitriol in laboratory settings are not well-documented. Calcitriol, the compound from which 1,3-bi-TBS-trans-Calcitriol is derived, has been shown to have significant antineoplastic activity in preclinical models

Dosage Effects in Animal Models

The effects of different dosages of 1,3-bi-TBS-trans-Calcitriol in animal models are not well-documented. It is known that significantly supraphysiological concentrations of calcitriol are required for antineoplastic effects . Such concentrations are not achievable in patients when calcitriol is dosed daily due to predictable hypercalcemia and hypercalcuria; however, intermittent dosing allows substantial dose escalation and has produced potentially therapeutic peak calcitriol concentrations .

Metabolic Pathways

The metabolic pathways that 1,3-bi-TBS-trans-Calcitriol is involved in are not well-documented. Calcitriol, the compound from which 1,3-bi-TBS-trans-Calcitriol is derived, is primarily metabolized in the liver and subsequently in the kidney into 1,25-dihydroxyvitamin D (calcitriol), the most biologically active metabolite of vitamin D .

Subcellular Localization

The subcellular localization of 1,3-bi-TBS-trans-Calcitriol is not well-documented. Calcitriol, the compound from which 1,3-bi-TBS-trans-Calcitriol is derived, is known to translocate the cell membrane and cytoplasm to reach the nucleus of the cell, where it binds to the vitamin D receptor (VDR) .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1,3-bi-TBS-trans-Calcitriol involves the protection of the hydroxyl groups of Calcitriol, followed by the coupling of two Calcitriol molecules through a linker to form the bi-functional compound. The trans-configuration of the linker is achieved through a selective reduction reaction. Finally, the TBS groups are removed to obtain the desired product.", "Starting Materials": ["Calcitriol", "Triethylorthoformate", "Toluene", "Pentane", "Trimethylsilyl chloride", "Sodium hydride", "Diisopropylethylamine", "Palladium on carbon", "Hydrogen gas"], "Reaction": ["Protection of the hydroxyl groups of Calcitriol with triethylorthoformate in toluene to give the corresponding triethylorthoformate ester.", "Coupling of two molecules of the protected Calcitriol through a linker using diisopropylethylamine as a catalyst and trimethylsilyl chloride as a coupling agent in pentane to give the bi-functional compound.", "Selective reduction of the double bond in the linker to obtain the trans-configuration using sodium hydride in THF as a reducing agent.", "Removal of the triethylorthoformate protecting groups using 1M HCl in dioxane to obtain the intermediate product.", "Deprotection of the TBS groups using palladium on carbon in hydrogen gas to obtain the final product 1,3-bi-TBS-trans-Calcitriol."] }

CAS 编号

140710-98-1

分子式

C39H72O3Si2

分子量

645.2 g/mol

IUPAC 名称

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol

InChI

InChI=1S/C39H72O3Si2/c1-28(18-16-24-38(9,10)40)33-22-23-34-30(19-17-25-39(33,34)11)20-21-31-26-32(41-43(12,13)36(3,4)5)27-35(29(31)2)42-44(14,15)37(6,7)8/h20-21,28,32-35,40H,2,16-19,22-27H2,1,3-15H3/b30-20+,31-21+/t28-,32-,33-,34+,35+,39-/m1/s1

InChI 键

HAYVDHBKYABBBI-BDMAXPRUSA-N

手性 SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

规范 SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

同义词

(6R)-6-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]-2-methylheptan-2-ol

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-bi-TBS-trans-Calcitriol
Reactant of Route 2
1,3-bi-TBS-trans-Calcitriol
Reactant of Route 3
1,3-bi-TBS-trans-Calcitriol
Reactant of Route 4
1,3-bi-TBS-trans-Calcitriol
Reactant of Route 5
1,3-bi-TBS-trans-Calcitriol
Reactant of Route 6
1,3-bi-TBS-trans-Calcitriol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。